5-bromo-N-(2-ethoxyphenyl)-2-fluorobenzamide
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Overview
Description
5-bromo-N-(2-ethoxyphenyl)-2-fluorobenzamide is a chemical compound with the molecular formula C15H13BrFNO2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-ethoxyphenyl)-2-fluorobenzamide typically involves the following steps:
Ethoxylation: The addition of an ethoxy group to the phenyl ring.
Fluorination: The incorporation of a fluorine atom into the benzamide structure.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-ethoxyphenyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine, ethoxy, or fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-bromo-N-(2-ethoxyphenyl)-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-ethoxyphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(2-ethoxyphenyl)nicotinamide
- 5-bromo-N-(2-ethoxyphenyl)-2-methoxybenzenesulfonamide
Uniqueness
5-bromo-N-(2-ethoxyphenyl)-2-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms in its structure, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
853317-20-1 |
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Molecular Formula |
C15H13BrFNO2 |
Molecular Weight |
338.17 g/mol |
IUPAC Name |
5-bromo-N-(2-ethoxyphenyl)-2-fluorobenzamide |
InChI |
InChI=1S/C15H13BrFNO2/c1-2-20-14-6-4-3-5-13(14)18-15(19)11-9-10(16)7-8-12(11)17/h3-9H,2H2,1H3,(H,18,19) |
InChI Key |
QNYYZMMRFBABNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
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